PF-10040
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Overview
Description
PF-10040 is a chemical compound belonging to the isoquinoline class. This compound is characterized by the presence of a 3,4-dimethoxyphenylethyl group attached to a 6-methyl-3,4-dihydroisoquinoline core. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of PF-10040 typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenylethylamine, which is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
PF-10040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and various substituted aromatic compounds.
Scientific Research Applications
PF-10040 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of PF-10040 involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, modulating their activity and leading to various physiological effects. It can also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
PF-10040 can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analog with similar structural features but lacking the isoquinoline core.
Mescaline: A naturally occurring compound with a similar phenethylamine structure but with an additional methoxy group.
Bevantolol: A beta-adrenergic antagonist with a related phenethylamine structure used in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its isoquinoline core, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
132928-46-2 |
---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-14-4-7-17-16(12-14)10-11-21-18(17)8-5-15-6-9-19(22-2)20(13-15)23-3;/h4,6-7,9,12-13H,5,8,10-11H2,1-3H3;1H |
InChI Key |
FJHOALINTTUIKP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |
Appearance |
Solid powder |
132928-46-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline PF 10040 PF-10040 PF10040 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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